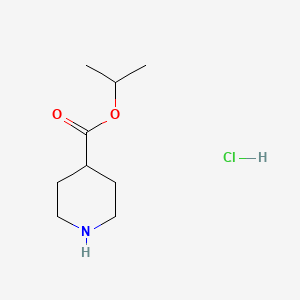

Propan-2-yl piperidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

propan-2-yl piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-7(2)12-9(11)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHUCJLNXMTJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCNCC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151562-99-1 | |

| Record name | propan-2-yl piperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl piperidine-4-carboxylate hydrochloride typically involves the esterification of piperidine-4-carboxylic acid with isopropanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

Esterification: Piperidine-4-carboxylic acid reacts with isopropanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to yield propan-2-yl piperidine-4-carboxylate hydrochloride.

Industrial Production Methods

In an industrial setting, the production of propan-2-yl piperidine-4-carboxylate hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of piperidine-4-carboxylic acid or ketones.

Reduction: Formation of piperidine-4-methanol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Propan-2-yl piperidine-4-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.

Comparison with Similar Compounds

Key Identifiers :

- Molecular Formula: C₉H₁₇ClNO₂ (inferred from structural analysis; discrepancies noted in literature).

- Molecular Weight: 179.22 g/mol (as listed in a commercial catalogue, though calculated molecular weight for C₉H₁₇ClNO₂ is ~206.45 g/mol, indicating possible reporting errors).

The compound’s hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications. However, inconsistencies in molecular formula and weight across sources highlight the need for rigorous verification in experimental settings.

Comparison with Structurally Similar Compounds

Propan-2-yl piperidine-4-carboxylate hydrochloride belongs to a family of piperidine carboxylate esters. Below is a structural and functional comparison with key analogs (Table 1), derived from synthetic and commercial datasets.

Table 1: Structural and Functional Comparison of Piperidine Carboxylate Derivatives

Key Observations:

Ester Group Variations: The tert-butyl ester (0.98 similarity) exhibits near-identical backbone structure but increased steric bulk compared to the isopropyl group in the target compound. This may influence receptor binding or metabolic stability.

Substituent Position :

- Ethyl 2-(piperidin-4-yl)acetate HCl (0.97 similarity) introduces an acetate spacer between the piperidine and ester groups, which could modulate conformational flexibility or solubility.

Salt Forms :

- Hydrochloride salts (e.g., 147636-76-8) generally enhance aqueous solubility compared to free bases but may introduce crystallinity challenges.

Research Implications and Data Limitations

- Structural Similarity vs. Activity : While similarity scores (0.90–0.98) suggest close structural relationships, pharmacological data (e.g., receptor affinity, toxicity) are absent in the reviewed literature.

- Discrepancies in Reporting : Molecular weight and formula inconsistencies for the target compound underscore the importance of cross-referencing synthetic protocols and analytical data.

- Synthetic Utility : Piperidine carboxylates are widely used in medicinal chemistry; tert-butyl esters (138007-24-6) are often preferred for their stability under acidic conditions, whereas ethyl/isopropyl esters may offer better cleavage kinetics.

Biological Activity

Propan-2-yl piperidine-4-carboxylate hydrochloride, also known as isopropyl piperidine-4-carboxylate hydrochloride, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological targets. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

The compound is characterized by its piperidine ring structure with a carboxylate group and an isopropyl substituent. Its molecular formula is with a molecular weight of approximately 201.71 g/mol.

Synthesis:

Propan-2-yl piperidine-4-carboxylate hydrochloride can be synthesized through various methods, including:

- Esterification: Reaction of piperidine-4-carboxylic acid with isopropanol in the presence of an acid catalyst.

- Reduction and Substitution Reactions: These can modify the ester group to produce alcohols or other derivatives, depending on the reagents used.

The biological activity of propan-2-yl piperidine-4-carboxylate hydrochloride primarily involves its interaction with specific enzymes and receptors. It may function as a prodrug, releasing active piperidine derivatives upon hydrolysis. The compound has been shown to modulate various biochemical pathways, potentially influencing cellular processes such as apoptosis and cell proliferation.

Enzyme Interactions

Propan-2-yl piperidine-4-carboxylate hydrochloride has been investigated for its ability to interact with different enzymes:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.

Cytotoxicity Studies

Research indicates that derivatives of propan-2-yl piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications at specific positions on the piperidine ring can significantly alter the compound's cytotoxic profile .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1c | GBM Cells | 0.1 | Induces methuosis |

| 2l | HeLa Cells | 0.05 | Microtubule disruption |

| 2n | MCF7 Cells | 0.2 | Apoptosis induction |

Case Studies

-

Cytotoxic Effects on Glioblastoma Cells:

A study evaluated the effects of propan-2-yl piperidine derivatives on glioblastoma cells, revealing significant cytotoxicity linked to methuosis induction rather than classical apoptosis mechanisms. This suggests a novel pathway for potential therapeutic intervention in aggressive tumors like glioblastoma . -

NLRP3 Inhibition:

Another research focused on assessing the ability of propan-2-yl piperidine derivatives to inhibit NLRP3 inflammasome activation in macrophages. The results indicated that specific modifications to the compound could enhance its efficacy in reducing pyroptotic cell death, making it a candidate for inflammatory disease treatments .

Applications in Drug Development

Due to its diverse biological activities, propan-2-yl piperidine-4-carboxylate hydrochloride is being explored for:

Q & A

Q. What are the common synthetic routes for Propan-2-yl piperidine-4-carboxylate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine-4-carboxylic acid derivatives react with propan-2-yl halides under reflux conditions in polar solvents like ethanol, using bases (e.g., sodium hydroxide) to deprotonate intermediates and drive the reaction . Optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield (>80%) and purity. Reaction progress is monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for verifying the piperidine ring conformation and ester/amide linkages. Mass spectrometry (MS) provides molecular ion peaks ([M+H]⁺) and fragmentation patterns. Purity is assessed via HPLC (≥98% purity) with UV detection at 210–254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact; work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at room temperature, away from moisture and oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound?

Contradictions may arise from dynamic processes (e.g., ring puckering in piperidine) or impurities. Use variable-temperature NMR to identify conformational exchange broadening. Compare experimental data with computational simulations (DFT for NMR chemical shifts) or crystallographic data (if available). Cross-validate with 2D techniques like COSY and HSQC .

Q. What strategies are effective for improving the enantiomeric purity of Propan-2-yl piperidine-4-carboxylate hydrochloride during synthesis?

Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis. Alternatively, use chiral stationary phases (CSPs) in preparative HPLC for resolution of racemic mixtures. Monitor enantiomeric excess (ee) via chiral GC or HPLC with β-cyclodextrin columns .

Q. How does the compound interact with biological targets, and what experimental models validate its mechanism of action?

Preliminary studies suggest it may modulate neurotransmitter receptors (e.g., σ or NMDA receptors). Use radioligand binding assays with tritiated ligands to quantify affinity (Kd values). Validate functional activity in vitro (e.g., electrophysiology for ion channel modulation) and in vivo (rodent behavioral models for CNS effects) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Apply molecular docking (AutoDock Vina) to predict binding modes to targets like cytochrome P450 enzymes. Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability. MD simulations (GROMACS) assess membrane permeability .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products. Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What approaches mitigate batch-to-batch variability in large-scale synthesis?

Implement process analytical technology (PAT) for real-time monitoring (e.g., FTIR for reaction progress). Optimize crystallization conditions (anti-solvent addition rate, cooling gradients) to control polymorphism. Validate consistency via DSC for melting point and XRD for crystal form .

Q. How can researchers correlate structural modifications (e.g., substituent effects) with biological activity?

Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) at the piperidine or propan-2-yl positions. Test in parallel using high-throughput screening (HTS) assays. Apply multivariate analysis (PCA or PLS) to identify critical physicochemical parameters (e.g., logD, polar surface area) influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.